

Application Notes and Protocols for Measuring Intracellular Sodium D-Lactate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium D-lactate

Cat. No.: B1260880

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Introduction

D-lactate, a stereoisomer of L-lactate, is a metabolite primarily produced by gut microbiota. In mammalian cells, it is produced in smaller amounts, mainly through the glyoxalase pathway.^[1] Elevated intracellular levels of D-lactate can be indicative of metabolic dysregulation, bacterial infection, or specific disease states such as short bowel syndrome and ischemia.^{[2][3]} Accurate measurement of intracellular D-lactate is crucial for understanding its physiological and pathological roles.

This document provides a detailed protocol for the quantification of intracellular **sodium D-lactate** in cultured cells using a colorimetric enzymatic assay. The principle of this assay is the specific oxidation of D-lactate by D-lactate dehydrogenase. This reaction reduces a substrate to produce a colored product, the absorbance of which is directly proportional to the D-lactate concentration.^[3]

Key Quantitative Parameters of Commercial D-Lactate Assay Kits

The following table summarizes key performance characteristics of commercially available D-lactate assay kits suitable for intracellular measurements.

Parameter	Abcam (ab83429)	Sigma-Aldrich (MAK058)	Cayman Chemical (700520)	BioAssay Systems (EUDL-100)
Assay Type	Colorimetric	Colorimetric	Fluorometric	Colorimetric
Detection Range	0.01 - 10 mM	0.1 - 10 mM	13 - 90 μ M (human serum)	0.05 - 2 mM
Sample Volume	1 - 50 μ L	1 - 50 μ L	500 μ L (for deproteination)	20 μ L
Incubation Time	30 minutes	30 minutes	Not specified	20 minutes
Wavelength	450 nm	450 nm	Ex/Em = 530- 540/585-595 nm	565 nm
Cell Sample Prep	Homogenize 2x10 ⁶ cells in 100 μ L Assay Buffer	Homogenize 2x10 ⁶ cells in 100 μ L Assay Buffer	Not specified for cells	Cell lysate

Experimental Protocols

Part 1: Intracellular Metabolite Extraction

This part of the protocol focuses on the crucial steps of quenching cellular metabolism and extracting intracellular D-lactate.^[4] Rapidly stopping enzymatic activity is essential for obtaining an accurate snapshot of the intracellular metabolite pool.^{[4][5]}

Materials:

- Phosphate-buffered saline (PBS), ice-cold
- Cell scraper
- Liquid nitrogen
- Extraction Solvent: 80% methanol (HPLC grade), pre-chilled to -80°C

- Microcentrifuge tubes, 1.5 mL
- Centrifuge capable of 13,000 x g and 4°C

Procedure:

- Cell Culture: Grow adherent cells in culture plates (e.g., 6-well or 10 cm dishes) to the desired confluency. For suspension cells, grow them in appropriate flasks. It is recommended to use 1-10 million cells per sample.
- Quenching and Harvesting (Adherent Cells):
 - Aspirate the culture medium.
 - Quickly wash the cells once with an appropriate volume of ice-cold PBS to remove extracellular metabolites.
 - Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench metabolism.
 - Place the plate on dry ice. Add 1 mL of pre-chilled 80% methanol to each well.
 - Use a cell scraper to scrape the cells in the cold methanol.
 - Transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Quenching and Harvesting (Suspension Cells):
 - Transfer the cell suspension to a centrifuge tube.
 - Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
 - Aspirate the supernatant and quickly wash the cell pellet once with ice-cold PBS.
 - Flash-freeze the cell pellet in liquid nitrogen.
 - Add 1 mL of pre-chilled 80% methanol and vortex vigorously to resuspend the pellet.
- Lysis and Extraction:

- Incubate the methanolic cell suspension at -80°C for at least 30 minutes to ensure complete lysis and protein precipitation.
- Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6]
- Sample Collection:
 - Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean microcentrifuge tube.
 - Dry the extract using a vacuum concentrator (e.g., SpeedVac). Avoid excessive heating.
 - The dried metabolite extract can be stored at -80°C for later analysis.

Part 2: Colorimetric D-Lactate Assay

This part of the protocol is adapted from commercially available enzymatic assay kits (e.g., Abcam ab83429).[3][6]

Materials:

- D-Lactate Assay Kit (containing Assay Buffer, Enzyme Mix, Substrate Mix, and D-Lactate Standard)
- 96-well clear, flat-bottom plate
- Microplate reader capable of measuring absorbance at 450 nm
- Deionized water
- Pipettes and pipette tips

Procedure:

- Reagent Preparation:
 - Reconstitute the Enzyme Mix and Substrate Mix according to the kit instructions, typically with the provided Assay Buffer.[3][6] Aliquot and store at -20°C if not used immediately.

- Allow the Assay Buffer to warm to room temperature before use.
- Standard Curve Preparation:
 - Prepare a 1 mM D-Lactate standard solution by diluting the provided 100 mM stock (e.g., 10 μ L of 100 mM D-Lactate Standard + 990 μ L of Assay Buffer).[3]
 - Create a series of standards in the 96-well plate by adding 0, 2, 4, 6, 8, and 10 μ L of the 1 mM standard solution to separate wells.
 - Adjust the volume of each standard well to 50 μ L with Assay Buffer. This will result in 0, 2, 4, 6, 8, and 10 nmol of D-Lactate per well.
- Sample Preparation:
 - Reconstitute the dried cell extracts from Part 1 in 50-100 μ L of Assay Buffer. The reconstitution volume may need to be optimized based on the expected D-lactate concentration.
 - Add 1-50 μ L of the reconstituted sample to the wells of the 96-well plate.
 - Adjust the final volume in each sample well to 50 μ L with Assay Buffer.
 - Note: To account for potential background from NADH or NADPH in the cell extract, a sample background control can be prepared by adding the same amount of sample to a well and adjusting the volume to 50 μ L with Assay Buffer, but without adding the Enzyme Mix in the next step.[3]
- Reaction:
 - Prepare a Reaction Mix for the number of standards and samples to be tested. For each well, mix:
 - 48 μ L Assay Buffer
 - 2 μ L D-Lactate Substrate Mix
 - 2 μ L D-Lactate Enzyme Mix

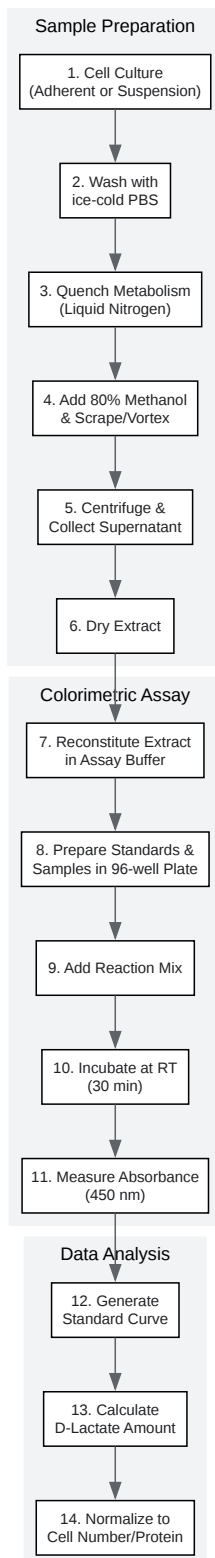
- Add 50 µL of the Reaction Mix to each well containing the standards and samples.
- For the sample background control wells, add 50 µL of a mix containing 50 µL of Assay Buffer and 2 µL of Substrate Mix (without the Enzyme Mix).
- Incubation and Measurement:
 - Incubate the plate at room temperature for 30 minutes, protected from light.[\[6\]](#)
 - Measure the absorbance at 450 nm using a microplate reader.[\[3\]](#)

Data Analysis

- Background Subtraction: Subtract the 0 nmol standard (blank) absorbance value from all standard and sample readings. If a sample background control was used, subtract its absorbance from the corresponding sample reading.
- Standard Curve: Plot the corrected absorbance values for the D-lactate standards against the amount of D-lactate (in nmol). Generate a linear regression line and determine the equation of the line ($y = mx + c$).
- Calculate D-Lactate Concentration: Use the standard curve equation to calculate the amount of D-lactate (L_a , in nmol) in each sample.
 - Concentration (nmol/µL or mM) = $(L_a / S_v) * D$
 - L_a = Amount of D-lactate in the sample well from the standard curve (nmol).
 - S_v = Sample volume added to the reaction well (µL).
 - D = Dilution factor of the sample, if any.
- Normalization: To account for variations in cell number, the final D-lactate concentration should be normalized to the cell number or total protein content of the original cell pellet.

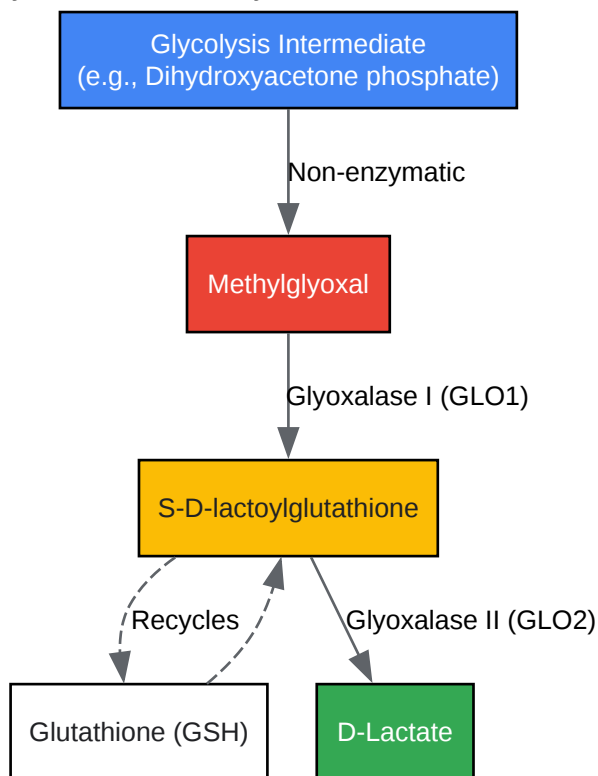
Visualizations

Experimental Workflow for Intracellular D-Lactate Measurement

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Caption: Workflow for intracellular D-lactate measurement.

Glyoxalase Pathway for D-Lactate Production



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Caption: Simplified diagram of the glyoxalase pathway.

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- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Intracellular Sodium D-Lactate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260880#protocol-for-measuring-intracellular-sodium-d-lactate]

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